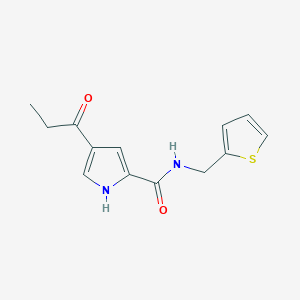

4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

Description

Propriétés

IUPAC Name |

4-propanoyl-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-12(16)9-6-11(14-7-9)13(17)15-8-10-4-3-5-18-10/h3-7,14H,2,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGLVVYVSZOONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Profiling of 4-Propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

Executive Summary

The compound 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a highly functionalized, lead-like small molecule characterized by a privileged pyrrole-2-carboxamide core. Derivatives of this scaffold have garnered significant attention in medicinal chemistry and drug discovery, particularly as potent inhibitors of aldo-keto reductases (e.g., AKR1C3)[1] and modulators of mitogen-activated protein kinases (MAPK)[2]. This technical guide deconstructs the structural rationale, physicochemical properties, and synthetic methodologies required to evaluate this compound in preclinical drug development workflows.

Chemical Identity & Structural Analysis

The molecular architecture of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is defined by three critical pharmacophoric elements:

-

1H-Pyrrole-2-carboxamide Core : This acts as the central scaffold. The pyrrole nitrogen (NH) is a strong hydrogen-bond donor, while the amide carbonyl is a hydrogen-bond acceptor.

-

4-Propionyl Group : The introduction of this lipophilic, electron-withdrawing acyl group at the C4 position serves a dual purpose. Sterically, it occupies adjacent hydrophobic sub-pockets in target enzymes. Electronically, it withdraws electron density from the pyrrole ring, increasing the acidity of the pyrrole NH and thereby strengthening its hydrogen-bonding capacity with target protein residues[1].

-

N-(2-Thienylmethyl) Moiety : The thiophene ring acts as a classic bioisostere for a benzyl group. While maintaining similar spatial occupancy, the sulfur atom alters the local electrostatic potential. This polarizability allows the thiophene ring to engage in orthogonal multipolar interactions or specific S−π interactions within hydrophobic binding pockets, often improving target selectivity compared to simple phenyl analogs.

Physicochemical Properties & Drug-Likeness

To predict the pharmacokinetic viability of the compound, we evaluate its calculated physicochemical properties against Lipinski's Rule of 5. The molecular formula C13H14N2O2S corresponds to a monoisotopic mass of approximately 262.08 Da[3].

| Property | Value | Rule of 5 Compliance |

| Molecular Formula | C13H14N2O2S [4] | N/A |

| Molecular Weight | 262.33 g/mol | Yes (< 500 g/mol ) |

| Monoisotopic Mass | 262.0776 Da[3] | N/A |

| Calculated LogP (cLogP) | ~2.1 | Yes (< 5) |

| Hydrogen Bond Donors (HBD) | 2 (Pyrrole NH, Amide NH) | Yes (< 5) |

| Hydrogen Bond Acceptors (HBA) | 3 (Ketone O, Amide O, Thiophene S) | Yes (< 10) |

| Rotatable Bonds | 5 | Yes (< 10) |

| Topological Polar Surface Area | 74.9 Ų | Yes (< 140 Ų) |

Synthetic Methodology

The synthesis of 4-propionyl-1H-pyrrole-2-carboxamides typically follows a highly efficient, three-step linear sequence[1]. The protocol below is designed as a self-validating system, incorporating critical quality control checkpoints to ensure high fidelity.

Step 1: Friedel-Crafts Acylation

-

Causality : The electron-rich pyrrole ring undergoes electrophilic aromatic substitution. The bulky methyl ester at C2 and the use of AlCl3 direct the incoming propionyl group specifically to the C4 position, minimizing steric clash and preventing C5 acylation.

-

Self-Validation : Monitor the reaction via TLC (Hexane:EtOAc 3:1). To avoid false positives from aluminum-chelated intermediates, mini-aliquots must be quenched in water/EtOAc before spotting.

Step 2: Alkaline Hydrolysis

-

Causality : Saponification of the methyl ester is achieved using NaOH in a MeOH/H₂O co-solvent system. The C4-propionyl ketone is robust and remains stable under these aqueous basic conditions.

-

Self-Validation : Upon completion, the aqueous layer is acidified to pH 2-3 with 1M HCl, causing the pure carboxylic acid to precipitate. Validation is confirmed via LC-MS by the complete disappearance of the methyl ester peak.

Step 3: Amide Coupling

-

Causality : The carboxylic acid is coupled with 2-thiophenemethylamine. HATU is utilized because it generates a highly reactive HOAt active ester, driving the reaction to completion rapidly while preventing epimerization. DIPEA serves as a non-nucleophilic base to deprotonate the amine salt without interfering with the active ester.

-

Self-Validation : Final purity is assessed via HPLC (>95%), and identity is confirmed by HRMS identifying the [M+H]+ ion at m/z ~263.08[3].

Figure 1: Three-step synthetic workflow of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide.

Pharmacological Potential & Mechanism of Action

Structurally analogous compounds, such as N-(4-cyanobenzyl)-4-propionyl-1H-pyrrole-2-carboxamide (SG-35), have been identified as highly selective inhibitors of AKR1C3, an enzyme implicated in drug-resistant non-small cell lung cancer[1]. Furthermore, pyrrole-2-carboxamide derivatives are well-documented in the [2] as modulators of mitogen-activated protein kinases (MAPK).

The proposed mechanism involves the compound acting as a competitive inhibitor. The pyrrole core anchors the molecule to the hinge region of the kinase or the catalytic site of the reductase via hydrogen bonds, while the thienylmethyl and propionyl groups project into adjacent hydrophobic pockets to block endogenous substrate binding.

Figure 2: Putative competitive inhibition mechanism and downstream pathway modulation.

Experimental Protocols for In Vitro Evaluation

To validate the inhibitory potency of the synthesized compound, a high-throughput screening (HTS) enzymatic assay must be deployed.

Self-Validating Fluorescence Assay Protocol:

-

Preparation : Prepare a 10 mM stock solution of the compound in 100% molecular biology grade DMSO.

-

Enzyme Incubation : In a 384-well black microplate, combine 10 nM of the recombinant target enzyme (e.g., AKR1C3) with varying concentrations of the compound (ranging from 0.1 nM to 10 µM) in assay buffer (50 mM potassium phosphate, pH 7.0, 1 mM DTT).

-

Causality of Incubation : Allow a 15-minute pre-incubation at 37°C. This step is critical to allow the compound to achieve binding equilibrium with the enzyme before the substrate is introduced, preventing artificially inflated IC50 values.

-

Reaction Initiation : Add the fluorogenic substrate (e.g., 10 µM AMC-linked substrate) and the required cofactor (e.g., NADPH).

-

Validation & Readout : Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 460 nm).

-

Internal Control Check: Run a known inhibitor (e.g., indomethacin for AKR1C3) in parallel. The assay is only considered valid if the control yields an IC50 within half a log of its literature value.

-

References

-

Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry (ACS). URL: [Link]

-

Information on EC 2.7.11.24 - mitogen-activated protein kinase. BRENDA Enzyme Database. URL:[Link]

-

A view of the molecular structure of the title compound (C13H14N2O2S). ResearchGate. URL: [Link]

-

Diastereoselective multicomponent [3+2] and [4+2] cycloadditions. Universidad de Alicante. URL: [Link]

Sources

Whitepaper: Elucidating the In Vitro Mechanism of Action of a Novel Pyrrole-Derived Kinase Inhibitor

Abstract

The characterization of novel chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for elucidating the in vitro mechanism of action of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide (Cpd-TPPC), a novel compound with a chemical scaffold suggestive of kinase inhibition. Due to the absence of extensive public data on Cpd-TPPC, this document presents a strategic roadmap for its characterization, operating under the data-driven hypothesis that Cpd-TPPC targets the MAP Kinase Kinase 1 (MEK1), a central node in the RAS/RAF/MEK/ERK signaling pathway. We will detail the logical and technical progression from initial biochemical validation to cellular target engagement and functional impact analysis, providing field-proven protocols and data interpretation strategies.

Introduction and Strategic Rationale

The chemical structure of Cpd-TPPC, featuring a 1H-pyrrole-2-carboxamide core, belongs to a class of "privileged structures" known to form key hydrogen bond interactions within the ATP-binding pockets of protein kinases. The thienylmethyl and propionyl substitutions provide moieties that can be further exploited for potency and selectivity. Based on this structural analysis, we hypothesize that Cpd-TPPC functions as a Type I ATP-competitive inhibitor of MEK1.

This guide is structured to rigorously test this hypothesis through a multi-tiered, self-validating experimental approach. Each stage is designed to answer a critical question, with the collective results painting a complete picture of the compound's in vitro mechanism of action.

-

Tier 1: Biochemical Validation. Does Cpd-TPPC directly bind to and inhibit the enzymatic activity of recombinant MEK1?

-

Tier 2: Cellular Target Engagement. Does Cpd-TPPC engage MEK1 within a complex cellular environment?

-

Tier 3: Functional Cellular Impact. Does target engagement by Cpd-TPPC lead to the expected downstream biological consequences?

This logical flow ensures that resources are directed efficiently and that each experimental result builds upon the last, creating a robust and defensible mechanistic narrative.

Tier 1: Direct Biochemical Interaction and Potency

The foundational step is to confirm a direct, functional interaction between Cpd-TPPC and its putative target, purified recombinant MEK1 protein. This is achieved by quantifying both the binding affinity and the functional inhibition of enzymatic activity.

Experiment: LanthaScreen™ Eu Kinase Binding Assay

Causality: A binding assay is the first and most direct test of our hypothesis. It confirms physical interaction between the compound and the target protein, independent of enzymatic activity. The LanthaScreen™ assay is a robust, high-throughput method based on Förster resonance energy transfer (FRET) that provides a quantitative measure of affinity (Kd).

Protocol: LanthaScreen™ Eu Kinase Binding Assay for MEK1

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Cpd-TPPC in 100% DMSO.

-

Prepare a serial 1:3 dilution series of Cpd-TPPC in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution containing 5 nM of MEK1 (MAP2K1), active recombinant human protein, and 2 nM of Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) in Kinase Buffer A.

-

Prepare a solution of 2 nM terbium-labeled anti-His antibody in Kinase Buffer A.

-

-

Assay Procedure:

-

To a 384-well plate, add 5 µL of the Cpd-TPPC dilution series. Include "no compound" (DMSO only) controls.

-

Add 5 µL of the MEK1/Tracer solution to all wells.

-

Add 5 µL of the Terbium-labeled antibody solution to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 520 nm (terbium) and 665 nm (Alexa Fluor 647) after excitation at 340 nm.

-

Calculate the Emission Ratio (665/520).

-

-

Data Analysis:

-

Plot the Emission Ratio against the logarithm of Cpd-TPPC concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀, which can be converted to the dissociation constant (Kd) using the Cheng-Prusoff equation if the tracer's Kd is known.

-

Experiment: Z'-LYTE™ Kinase Assay for Functional Inhibition

Causality: While binding is necessary, it is not sufficient to prove inhibition. A functional assay is required to demonstrate that binding to MEK1 translates into a reduction of its catalytic activity. The Z'-LYTE™ assay measures the phosphorylation of a specific peptide substrate, providing a direct readout of enzyme activity.

Protocol: Z'-LYTE™ Kinase Assay for MEK1

-

Reagent Preparation:

-

Prepare a serial dilution of Cpd-TPPC in 1X Kinase Buffer.

-

Prepare an ATP/Substrate solution containing the MEK1-specific peptide substrate and ATP at the Km,app concentration in 1X Kinase Buffer.

-

Prepare a solution of active, recombinant MEK1 protein.

-

-

Phosphorylation Reaction:

-

Add 2.5 µL of the Cpd-TPPC serial dilution to the wells of a 384-well plate.

-

Add 5 µL of the MEK1 protein solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of the ATP/Substrate solution.

-

Incubate for 60 minutes at room temperature.

-

-

Development and Detection:

-

Add 5 µL of the Z'-LYTE™ Development Solution to each well to stop the kinase reaction. This solution contains a site-specific protease that cleaves the non-phosphorylated peptide.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a fluorescence plate reader using FRET optics (400 nm excitation, 445 nm and 520 nm emission).

-

-

Data Analysis:

-

Calculate the Emission Ratio (445/520). A high ratio indicates low phosphorylation (inhibition).

-

Plot the percent inhibition (calculated from control wells) against the logarithm of Cpd-TPPC concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Data Summary and Interpretation

The quantitative data from these biochemical assays should be summarized for clear comparison.

| Assay Type | Parameter | Cpd-TPPC Result | Reference MEK Inhibitor (e.g., Selumetinib) |

| Binding Assay (LanthaScreen™) | Kd (nM) | [Experimental Value] | ~14 nM |

| Functional Assay (Z'-LYTE™) | IC₅₀ (nM) | [Experimental Value] | ~10 nM |

Interpretation: A potent compound will exhibit low nanomolar Kd and IC₅₀ values. Congruence between these two values provides strong initial evidence that Cpd-TPPC is a direct, high-affinity inhibitor of MEK1's catalytic activity.

Tier 2: Cellular Target Engagement

Causality: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, it is critical to confirm that Cpd-TPPC can enter the cell and bind to its intended target, MEK1, in a complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., A375 melanoma, which has a B-RAF V600E mutation and thus a constitutively active MEK/ERK pathway) to ~80% confluency.

-

Treat cells with various concentrations of Cpd-TPPC or vehicle (DMSO) for 2 hours at 37°C.

-

-

Thermal Challenge:

-

Harvest the treated cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as the non-heated control.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

-

Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Detection by Western Blot:

-

Quantify the amount of soluble MEK1 remaining in the supernatant at each temperature point using standard Western Blot analysis with a specific anti-MEK1 antibody.

-

Use an antibody against a control protein not expected to bind Cpd-TPPC (e.g., GAPDH) to control for non-specific thermal stabilization effects.

-

-

Data Analysis:

-

Quantify the band intensities from the Western Blot.

-

For each treatment group, plot the percentage of soluble MEK1 (relative to the non-heated control) against the temperature.

-

Ligand binding stabilizes the target protein, resulting in a rightward shift of the melting curve. The magnitude of this shift indicates the extent of target engagement.

-

Caption: CETSA experimental workflow for verifying target engagement.

Tier 3: Functional Cellular Impact

Causality: Having confirmed that Cpd-TPPC binds and engages MEK1 in cells, the final step is to demonstrate that this engagement leads to the expected biological outcome: the inhibition of downstream signaling. Since MEK1's sole known substrates are ERK1 and ERK2, the most direct functional readout is the level of phosphorylated ERK (p-ERK).

Protocol: Western Blot for p-ERK Inhibition

-

Cell Culture and Stimulation:

-

Seed A375 cells and allow them to attach overnight.

-

Starve the cells in a serum-free medium for 4-6 hours to reduce basal pathway activity.

-

Pre-treat the cells with a serial dilution of Cpd-TPPC for 1-2 hours.

-

-

Pathway Activation (if necessary):

-

For cell lines without constitutive activation (like HeLa), stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes. For A375 cells, this step is not required due to the B-RAF mutation.

-

-

Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for:

-

Phospho-ERK1/2 (p-ERK, Thr202/Tyr204) - The primary readout of MEK1 inhibition.

-

Total ERK1/2 - Serves as a loading control.

-

Total MEK1 - Confirms consistent target protein levels.

-

GAPDH or β-Actin - Serves as a general loading control.

-

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensity for p-ERK and normalize it to the total ERK signal.

-

Plot the normalized p-ERK signal against the logarithm of Cpd-TPPC concentration.

-

Fit the data to determine the IC₅₀ for p-ERK inhibition. This cellular IC₅₀ value is a critical measure of the compound's on-target potency in a biological system.

-

Caption: The RAS/RAF/MEK/ERK pathway with Cpd-TPPC's point of action.

Conclusion and Mechanistic Synthesis

By following this structured, three-tiered approach, researchers can build a robust and defensible model for the in vitro mechanism of action of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide (Cpd-TPPC). The successful completion of these experiments would validate the initial hypothesis, demonstrating that Cpd-TPPC is:

-

A direct, high-affinity binder and potent inhibitor of MEK1 kinase activity.

-

A cell-permeable compound that effectively engages with its intracellular target, MEK1.

-

A functional inhibitor of the MAPK signaling pathway , leading to a dose-dependent reduction in ERK phosphorylation in living cells.

This comprehensive characterization provides the essential foundation for further preclinical development, including selectivity profiling against other kinases, in vivo efficacy studies, and ADME/Tox profiling.

References

-

Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

-

Akinleye, A., et al. (2013). MEK and the inhibitors: from bench to bedside. Journal of Hematology & Oncology. [Link]

synthesis pathway for 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

Rational Synthesis and Mechanistic Evaluation of 4-Propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

Introduction & Strategic Overview

The target compound, 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, represents a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry (e.g., as a kinase inhibitor or antiviral core). The synthesis of such compounds requires precise regiocontrol, particularly when functionalizing the electron-rich pyrrole ring. This technical guide outlines a robust, three-step synthetic pathway designed for high yield, regioselectivity, and scalability, tailored for drug development professionals.

Retrosynthetic Analysis & Pathway Design

A retrosynthetic disconnection of the target molecule reveals two primary building blocks: 4-propionyl-1H-pyrrole-2-carboxylic acid and 2-thiophenemethylamine. The amide bond is easily forged using modern peptide coupling reagents. Further disconnection of the propionyl group from the pyrrole core leads to the commercially available starting material, ethyl 1H-pyrrole-2-carboxylate.

Figure 1: Three-step .

Mechanistic Causality & Step-by-Step Methodologies

Step 1: Regioselective C4-Acylation via Phosphoric Acid-Promoted Mixed Anhydride

Causality & Design: Classical Friedel-Crafts acylation of pyrroles using aluminum chloride (AlCl₃) and acyl chlorides often suffers from poor yields and regioselectivity issues due to the coordination of the Lewis acid to the basic pyrrole nitrogen or the ester carbonyl. To circumvent this, we employ a phosphoric acid-promoted mixed anhydride strategy [1]. By reacting propionic acid with trifluoroacetic anhydride (TFAA), a highly electrophilic mixed anhydride is generated in situ. The addition of H₃PO₄ catalyzes the reaction, directing the electrophilic attack exclusively to the C4 position, guided by the electron-withdrawing effect of the C2 ester group.

Protocol (Self-Validating System):

-

In an oven-dried flask under N₂, dissolve propionic acid (1.1 mmol) and TFAA (2.2 mmol) in anhydrous acetonitrile (5 mL). Stir at room temperature for 15 minutes to allow mixed anhydride formation.

-

Cool the mixture to 0 °C and add 85% aqueous H₃PO₄ (1.0 mmol) dropwise.

-

Add ethyl 1H-pyrrole-2-carboxylate (1.0 mmol) in one portion. Remove the ice bath and stir at room temperature for 2–4 hours.

-

In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.6) should completely convert to a new, lower-running spot (R_f ~0.4).

-

Quench the reaction by carefully pouring it into saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield ethyl 4-propionyl-1H-pyrrole-2-carboxylate.

Step 2: Mild Ester Saponification

Causality & Design: Pyrrole-2-carboxylic acids are notoriously sensitive to decarboxylation under harsh acidic or elevated-temperature basic conditions. Therefore, a mild saponification utilizing lithium hydroxide monohydrate (LiOH·H₂O) in a mixed aqueous-organic solvent system (THF/MeOH/H₂O) is selected. This ensures complete cleavage of the ethyl ester while preserving the integrity of the pyrrole core and the C4 propionyl group.

Protocol (Self-Validating System):

-

Dissolve ethyl 4-propionyl-1H-pyrrole-2-carboxylate (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5 mL).

-

Add LiOH·H₂O (3.0 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature for 12 hours.

-

In-Process Control: Analyze via LC-MS. The disappearance of the parent mass [M+H]⁺ and the appearance of the corresponding acid mass[M-Et+H]⁺ indicate completion.

-

Concentrate the mixture under reduced pressure to remove THF and MeOH.

-

Dilute the aqueous residue with water (5 mL) and wash with diethyl ether (10 mL) to remove unreacted starting material or organic impurities.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl.

-

Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 4-propionyl-1H-pyrrole-2-carboxylic acid.

Step 3: HATU-Mediated Amide Bond Formation

Causality & Design: The coupling of heteroaromatic carboxylic acids with primary amines requires robust activation to overcome potential steric hindrance and electronic deactivation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is chosen as the coupling reagent because it rapidly forms a highly reactive 7-azabenzotriazol-1-yl active ester[2]. N,N-Diisopropylethylamine (DIPEA) serves as a non-nucleophilic base to deprotonate the carboxylic acid and drive the reaction forward [3].

Protocol (Self-Validating System):

-

Dissolve 4-propionyl-1H-pyrrole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (4 mL) under N₂.

-

Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester.

-

Add 2-thiophenemethylamine (1.1 mmol) dropwise. Stir the reaction at room temperature for 4–6 hours.

-

In-Process Control: Monitor via LC-MS. The active ester intermediate should be fully consumed, replaced by the target product mass [M+H]⁺.

-

Dilute the reaction mixture with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel chromatography (DCM/MeOH gradient) to yield the final product, 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the three-step synthesis, derived from established literature precedents for analogous transformations.

| Synthetic Step | Transformation Type | Reagents & Conditions | Reaction Time | Expected Yield (%) | Purity (LC-MS) |

| Step 1 | Mixed Anhydride Acylation | Propionic acid, TFAA, H₃PO₄, MeCN, RT | 2 - 4 h | 80 - 85% | >95% |

| Step 2 | Ester Saponification | LiOH·H₂O, THF/MeOH/H₂O (3:1:1), RT | 12 h | 90 - 95% | >98% |

| Step 3 | Amide Coupling | 2-Thiophenemethylamine, HATU, DIPEA, DMF, RT | 4 - 6 h | 75 - 82% | >98% |

| Overall | Linear Synthesis | - | ~20 h | 54 - 66% | - |

Conclusion

The synthesis of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can be efficiently achieved through a rational three-step sequence. By leveraging a phosphoric acid-promoted mixed anhydride system, the regioselectivity issues traditionally associated with pyrrole acylation are bypassed. Subsequent mild saponification and HATU-mediated amide coupling ensure high fidelity and yield, providing a scalable route for drug development applications.

References

-

Thompson, A. et al. "Phosphoric Acid-Promoted Synthesis of 4-Acylpyrrole-2-carboxylic Esters and Dipyrryl Ketones from Mixed Anhydrides." The Journal of Organic Chemistry, 2005. URL:[Link]

-

Puhl, C. et al. "Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing." Scientific Reports, 2021. URL:[Link]

-

Vong, K. et al. "Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds." RSC Medicinal Chemistry, 2023. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04720B [pubs.rsc.org]

Molecular Docking of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical walkthrough of molecular docking studies focused on the novel compound 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide. It is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of computational chemistry and molecular biology. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and reproducible virtual screening workflow.

Introduction: The Promise of Pyrrole Derivatives and the Power of In Silico Screening

Pyrrole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The compound of interest, 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, possesses a unique combination of a pyrrole-2-carboxamide scaffold, a propionyl group, and a thienylmethyl substituent, suggesting its potential as a modulator of various biological targets.

Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[5][6][7] It allows for the prediction of the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein, and helps to estimate the strength of their interaction.[5][8] This in silico approach accelerates the drug development process by enabling the rapid screening of virtual libraries of compounds and prioritizing those with the highest likelihood of biological activity for further experimental validation.[5][7]

This guide will delineate a complete molecular docking workflow for 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, from target selection and preparation to the analysis and validation of docking results.

Part 1: Target Identification and Preparation

The success of any molecular docking study is contingent upon the selection of a relevant biological target and the meticulous preparation of its three-dimensional structure.

Rationale for Target Selection

Given the broad spectrum of activities exhibited by pyrrole derivatives, a crucial first step is to identify a plausible protein target for 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide. Pyrrole-based compounds have shown promise as inhibitors of various enzymes, including kinases and those involved in mycobacterial cell wall synthesis.[9][10] For the purpose of this guide, and based on the structural similarities to known inhibitors, we will consider a hypothetical study targeting a protein kinase, a common target in oncology and inflammation research.

Protein Structure Acquisition and Preparation

The three-dimensional coordinates of the target protein can be obtained from the Protein Data Bank (PDB). For this hypothetical study, let's assume we are targeting a specific kinase for which a crystal structure is available.

Experimental Protocol: Protein Preparation

-

PDB Structure Retrieval: Download the PDB file of the target kinase.

-

Initial Inspection and Cleaning: Visualize the protein structure using molecular modeling software such as PyMOL or Chimera. Remove any non-essential molecules, including water, ions, and co-crystallized ligands that are not part of the active site of interest.

-

Handling Missing Residues and Loops: Check for any missing atoms or residues in the PDB file. If present, these can be modeled using software like MODELLER or the loop modeling tools within Chimera.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This can be accomplished using tools like H++ or the PDB2PQR server.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. This is typically done using a molecular mechanics force field such as AMBER or CHARMM.

Part 2: Ligand Preparation

Accurate representation of the ligand is as critical as the preparation of the protein target.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: The 2D structure of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can be drawn using chemical drawing software like ChemDraw and then converted to a 3D structure using programs like Open Babel or the builder tools within molecular modeling software.

-

Ligand Protonation and Tautomeric State: Ensure the correct protonation state of the ligand at physiological pH. For our target compound, the amide and pyrrole nitrogens will be of particular interest.

-

Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a quantum mechanical method (e.g., DFT with a basis set like B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy conformation before docking.

-

Charge Calculation: Calculate partial atomic charges for the ligand. This is crucial for accurately modeling electrostatic interactions with the protein. Gasteiger charges are a common choice for their speed, though more accurate methods like RESP or AM1-BCC can be used for higher precision.[11]

-

Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the protein's binding site.

Part 3: Molecular Docking Simulation

With the prepared protein and ligand, we can now proceed with the molecular docking simulation. This guide will focus on the widely used and freely available software, AutoDock Vina.[12]

Defining the Binding Site

The search space for the docking simulation needs to be defined. This is typically a grid box that encompasses the active site of the protein. The coordinates and dimensions of the grid box can be determined based on the location of a co-crystallized ligand in the PDB structure or by using binding site prediction software.

Docking with AutoDock Vina

Experimental Protocol: Molecular Docking with AutoDock Vina

-

File Preparation: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools (ADT).[11]

-

Configuration File: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the center and dimensions of the search space (grid box), and the exhaustiveness of the search.

-

Running the Simulation: Execute the AutoDock Vina command from the terminal, providing the configuration file as input.

-

Output Analysis: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Workflow for Molecular Docking using AutoDock Vina

Caption: A streamlined workflow for molecular docking using AutoDock Vina.

Part 4: Analysis and Validation of Docking Results

The output of a docking simulation provides a wealth of information that requires careful analysis and validation to be meaningful.

Interpretation of Binding Affinity and Pose

The primary output from AutoDock Vina is the binding affinity, which is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding. It is crucial to visually inspect the top-ranked binding poses to ensure they are sterically and chemically plausible.

Key Interactions to Analyze:

-

Hydrogen Bonds: Identify potential hydrogen bond donors and acceptors between the ligand and protein residues.

-

Hydrophobic Interactions: Analyze the interactions of nonpolar parts of the ligand with hydrophobic pockets in the protein.

-

Pi-Stacking and Cation-Pi Interactions: Look for interactions involving aromatic rings.

-

Salt Bridges: Identify electrostatic interactions between charged groups.

Validation of Docking Results

A critical step in any computational study is to validate the results.[13][14][15]

Validation Protocol

-

Redocking of a Known Ligand: If a co-crystallized ligand is available for the target protein, a common validation step is to remove it and then dock it back into the active site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).[15][16]

-

Enrichment Studies with Decoy Sets: To assess the ability of the docking protocol to distinguish between active and inactive compounds, a virtual screening can be performed on a dataset containing known binders and a set of "decoy" molecules with similar physicochemical properties but different topologies.[15]

-

Molecular Dynamics (MD) Simulation: For the most promising docked complexes, performing MD simulations can provide insights into the stability of the predicted binding pose over time and allow for more rigorous binding free energy calculations.[13]

Data Summary Table

| Parameter | Description | Example Value |

| Binding Affinity | Estimated binding free energy (kcal/mol). More negative is better. | -8.5 |

| RMSD (Redocking) | Root-mean-square deviation from the crystallographic pose (Å). | < 2.0 |

| Key Interacting Residues | Amino acids in the active site forming significant interactions. | Tyr23, Lys45, Asp102 |

| Hydrogen Bonds | Number and type of hydrogen bonds formed. | 3 (e.g., with backbone carbonyls) |

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting molecular docking studies of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide. By following these detailed protocols and understanding the underlying principles, researchers can generate reliable in silico data to guide their drug discovery efforts.

The insights gained from such a study can inform the rational design of more potent and selective analogs of the lead compound. Promising candidates identified through this virtual screening process should then be synthesized and subjected to experimental validation through in vitro and in vivo assays to confirm their biological activity. The integration of computational and experimental approaches is paramount to the successful development of novel therapeutics.

References

Sources

- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 9. Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dasher.wustl.edu [dasher.wustl.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. bionome.in [bionome.in]

- 14. researchgate.net [researchgate.net]

- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

receptor binding affinity of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

An In-Depth Technical Guide on the Receptor Binding Affinity of Pyrrole-2-Carboxamide Derivatives as MmpL3 Inhibitors

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrole-2-Carboxamide Scaffold

The pyrrole-2-carboxamide moiety is a privileged pharmacophore, forming the core skeleton of molecules with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1] While a specific inquiry into "4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide" yields no publicly available data, this guide will provide a comprehensive technical overview of a closely related and extensively studied class of pyrrole-2-carboxamides: potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).

MmpL3 is an essential transporter in Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), making it a critical target for the development of new anti-TB drugs.[1][2][3][4] This guide will delve into the receptor binding affinity of these pyrrole-2-carboxamide derivatives for MmpL3, offering insights into their mechanism of action, structure-activity relationships, and the methodologies used to characterize their binding. We will use a representative compound from this class to illustrate these principles, providing a robust framework for understanding the potential of novel derivatives like 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide.

The Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is indispensable for the survival of M. tuberculosis.[5] Its primary function is the transport of trehalose monomycolate (TMM), a crucial precursor for the mycolic acids that form the distinctive outer membrane of mycobacteria.[2][4] This outer membrane is a formidable barrier, contributing significantly to the intrinsic drug resistance of the bacterium.

By inhibiting MmpL3, the transport of TMM is blocked, leading to an accumulation of TMM in the cytoplasm and a disruption of mycolic acid synthesis.[2] This ultimately compromises the integrity of the cell envelope, resulting in bacterial death. The essentiality of MmpL3 for mycobacterial viability and its role in the biosynthesis of the protective outer membrane make it a highly attractive and validated target for novel anti-TB therapeutics.[2][5]

Receptor Binding and Structure-Activity Relationship (SAR) of Pyrrole-2-Carboxamide MmpL3 Inhibitors

The binding of pyrrole-2-carboxamide derivatives to MmpL3 has been elucidated through a combination of structure-guided design, molecular docking, and biological evaluation.[2][3] These studies have revealed key structural features that govern the binding affinity and inhibitory potency of this class of compounds.

Key SAR Insights:

-

The Pyrrole-2-Carboxamide Core: The hydrogens on the pyrrole ring and the carboxamide are crucial for potent activity, likely participating in hydrogen bonding interactions within the MmpL3 binding pocket.[2] Docking studies suggest that the amide of the carboxamide can form a hydrogen bond with residues such as ASP645 in the MmpL3 active site.[2]

-

Substituents on the Pyrrole Ring: The nature of the substituent at the 4-position of the pyrrole ring significantly influences anti-TB activity. Attaching phenyl or pyridyl groups with electron-withdrawing substituents has been shown to greatly improve potency.[1][2][3] For instance, compounds with a fluorophenyl moiety exhibit potent anti-TB activities.[2][3]

-

Substituents on the Carboxamide: Bulky substituents attached to the carboxamide nitrogen are also beneficial for activity, suggesting they occupy a specific pocket within the MmpL3 transporter.[1][2][3]

These SAR findings provide a roadmap for the rational design of novel pyrrole-2-carboxamide derivatives with enhanced MmpL3 inhibitory activity and improved druggability.

Quantitative Assessment of Binding Affinity

The binding affinity of pyrrole-2-carboxamide derivatives for MmpL3 can be quantified using various biophysical and biochemical assays. While specific Ki or Kd values for a broad range of these compounds are not always publicly available, their potent anti-TB activity is often reported as Minimum Inhibitory Concentration (MIC) values. Many optimized compounds in this class exhibit MIC values of less than 0.016 μg/mL against M. tuberculosis.[1][2][3] For some MmpL3 inhibitors, direct binding has been quantified. For example, the 1,5-diarylpyrrole MmpL3 inhibitor BM212 was shown to bind to purified MmpL3 with an apparent Kd of approximately 66 μM.[6]

| Compound Class | Target | Key Activity Metric | Reported Value | Reference |

| Pyrrole-2-Carboxamide Derivatives | M. tuberculosis H37Rv | MIC | < 0.016 μg/mL | [2][3] |

| 1,5-Diarylpyrrole (BM212) | Purified MmpL3 | Apparent Kd | ~66 μM | [6] |

Experimental Protocol: Fluorescence-Based Competitive Binding Assay for MmpL3

This protocol describes a whole-cell fluorescence-based competitive binding assay to determine if a test compound, such as a novel pyrrole-2-carboxamide derivative, directly interacts with MmpL3. The assay utilizes a fluorescent probe known to bind to MmpL3 and measures the displacement of this probe by the test compound.[7][8]

Principle

A strain of Mycobacterium smegmatis that overexpresses M. tuberculosis MmpL3 (MmpL3tb) is incubated with a fluorescently labeled MmpL3 inhibitor (e.g., North 114, a TAMRA-labeled indole-2-carboxamide).[7][8] If the test compound binds to MmpL3, it will compete with the fluorescent probe for the binding site, leading to a decrease in the fluorescent signal from the cells. This displacement can be quantified using flow cytometry.

Materials

-

M. smegmatis strain expressing MmpL3tb (e.g., MsmgΔmmpL3/pMVGH1-mmpL3tb)

-

Fluorescent MmpL3 probe (e.g., North 114)

-

Test compound (e.g., 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide)

-

Positive control MmpL3 inhibitor (e.g., NITD-349)

-

Negative control (e.g., Isoniazid)

-

7H9 broth supplemented with ADC and Tween 80

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Step-by-Step Methodology

-

Bacterial Culture: Grow the M. smegmatis MmpL3tb expressing strain in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

-

Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.5.

-

Compound Incubation: In a 96-well plate, add the test compound at various concentrations. Include wells for the positive control, negative control, and a no-compound control.

-

Probe Addition: Add the fluorescent MmpL3 probe to all wells at a fixed concentration (e.g., the Kd of the probe for MmpL3).

-

Incubation: Incubate the plate at 37°C for 1 hour with shaking.

-

Washing: Wash the cells twice with ice-cold PBS to remove unbound probe and compound.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the bacterial population using a flow cytometer.

-

Data Analysis: Calculate the percentage of probe displacement for each concentration of the test compound relative to the no-compound control. Plot the percentage of displacement against the compound concentration to determine the IC50 value.

Conclusion

The pyrrole-2-carboxamide scaffold represents a promising starting point for the development of novel anti-tuberculosis agents targeting MmpL3. The extensive research into this class of compounds has provided valuable insights into their structure-activity relationships, paving the way for the rational design of more potent and druggable inhibitors. While direct experimental data on "4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide" is currently unavailable, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. By leveraging the knowledge gained from related compounds and employing the detailed experimental protocols described herein, researchers can effectively characterize the MmpL3 binding affinity of this and other novel pyrrole-2-carboxamide derivatives, contributing to the urgent search for new treatments for tuberculosis.

References

-

Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10534–10553. [Link]

-

Mane, Y. D., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4). [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed, National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Pyrrole Coumarin Conjugates Against Mycobacterium tuberculosis. Request PDF. [Link]

-

Xu, Z., et al. (2017). MmpL3 is the flippase for mycolic acids in mycobacteria. Proceedings of the National Academy of Sciences, 114(28), 7452-7457. [Link]

-

Li, W., et al. (2019). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Antimicrobial Agents and Chemotherapy, 63(5). [Link]

-

VeriXiv. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. [Link]

-

ResearchGate. (n.d.). Quantification of in vitro interactions between MmpL3 and binding... [Link]

-

Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(3), 467-477. [Link]

-

PubMed. (2025). Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. National Center for Biotechnology Information. [Link]

-

Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. PMC, National Center for Biotechnology Information. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. verixiv.org [verixiv.org]

- 6. pnas.org [pnas.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Toxicity Profile of 4-Propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide: A Preclinical Toxicological Whitepaper

Executive Summary & Pharmacophore Analysis

The compound 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide represents a highly functionalized synthetic small molecule belonging to the 4-acyl-1H-pyrrole-2-carboxamide class. Derivatives of this scaffold are extensively investigated in drug discovery as potent histone deacetylase (HDAC) inhibitors, kinase modulators, and anti-mycobacterial agents (e.g., MmpL3 inhibitors)[1][2][3].

While the core 1H-pyrrole-2-carboxamide moiety generally exhibits a favorable safety profile with low intrinsic cytotoxicity[3][4], the peripheral substitutions dictate the in vivo toxicity and pharmacokinetic (PK) fate of the molecule. As a Senior Application Scientist, I approach the toxicological profiling of this compound by deconstructing its three primary structural motifs:

-

1H-Pyrrole-2-carboxamide Core: Provides target engagement (often via hydrogen bonding) with minimal off-target toxicity.

-

4-Propionyl Group: Acts as a lipophilic hinge-binder; susceptible to aliphatic oxidation or enzymatic reduction in vivo.

-

2-Thienylmethyl Moiety (Critical Liability): Thiophene rings are well-documented structural alerts. They are prone to cytochrome P450 (CYP450) mediated bioactivation, which can lead to idiosyncratic drug-induced liver injury (DILI).

Mechanistic Toxicology: The Thiophene Bioactivation Pathway

Understanding the causality behind observed in vivo toxicity requires mapping the metabolic fate of the compound. The primary toxicological liability of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide lies in the hepatic metabolism of the thiophene ring.

When processed by hepatic enzymes (predominantly CYP3A4 and CYP2C9), the electron-rich thiophene ring undergoes oxidation to form highly reactive electrophilic intermediates, such as thiophene S-epoxides or sulfoxides. If the rate of epoxide generation exceeds the liver's capacity for glutathione (GSH) conjugation, these intermediates covalently bind to hepatocellular macromolecules, triggering cellular stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

Metabolic activation of the thiophene moiety leading to hepatocellular toxicity.

Comprehensive In Vivo Toxicity Profiling Protocols

To systematically de-risk this compound, we employ a tiered, self-validating in vivo screening workflow. We begin with high-throughput zebrafish models to assess acute lethality and developmental toxicity[2], followed by rigorous murine models to evaluate organ-specific damage[5].

Sequential in vivo toxicological workflow for pyrrole-2-carboxamide derivatives.

Protocol A: Phase 1 Zebrafish Embryo Toxicity (ZET) Assay

Causality: The zebrafish model bridges the gap between in vitro assays and mammalian models. It provides a whole-organism assessment of organogenesis and acute lethality without the high compound requirements of early-stage murine testing[2].

-

Embryo Collection: Harvest fertilized eggs from wild-type Danio rerio and select healthy embryos at the shield stage.

-

Compound Exposure: Array embryos in 96-well plates (1 embryo/well in 200 µL E3 medium). Expose to the compound at concentrations ranging from 1.0 nM to 50 µM[2].

-

Morphological Assessment: Monitor embryos under an inverted microscope at 24, 48, and 72 hours post-fertilization (hpf). Record endpoints including coagulation, somite formation, heartbeat, and structural malformations.

-

Self-Validation System: Include 3,4-dichloroaniline (4 mg/L) as a positive control for developmental toxicity and 0.1% DMSO as a vehicle control to ensure baseline viability >90%.

Protocol B: Phase 2 Acute Murine Toxicity & Hepatotoxicity Profiling (OECD 420)

Causality: Given the thiophene structural alert, acute murine profiling must heavily emphasize hepatic biomarker quantification and histopathology to detect early-stage DILI[5].

-

Animal Dosing: Randomly assign ICR mice (n=6/group, mixed gender) to treatment groups. Administer a single oral dose (via gavage) of the compound formulated in 0.5% methylcellulose at 300, 1000, and 2000 mg/kg[5].

-

Clinical Observation: Monitor body weight, morbidity, and clinical signs of distress (e.g., piloerection, lethargy) daily for 14 days.

-

Biomarker Quantification: At day 14 (or upon humane endpoint), euthanize via CO2 asphyxiation. Collect blood via cardiac puncture. Centrifuge to isolate serum and quantify Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

-

Histopathology: Excise the liver, heart, spleen, lungs, and kidneys. Record organ weights. Fix tissues in 10% neutral buffered formalin, embed in paraffin, and perform H&E staining to assess hepatocellular ballooning, necrosis, and inflammatory infiltration[5].

-

Self-Validation System: Administer a parallel cohort with Acetaminophen (300 mg/kg) as a positive control. If the ALT/AST assays fail to detect a >3-fold elevation in the positive control group, the biochemical assay is flagged for recalibration.

Quantitative Toxicological Benchmarks

Based on the structural homology of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide to established 4-acyl pyrrole HDAC inhibitors and pyrrole-2-carboxamide MmpL3 inhibitors[2][3][5], the following quantitative toxicity benchmarks are projected.

| Toxicological Parameter | Expected Outcome / Range | Mechanistic Rationale | Reference Analog Data |

| Zebrafish LC50 (72h) | > 50 µM | The pyrrole-2-carboxamide core is generally well-tolerated in embryonic models. | 4-Acyl Pyrrole HDAC Inhibitors[2] |

| Murine Acute Oral LD50 | > 1000 mg/kg | High metabolic clearance of the propionyl and thiophene groups prevents acute systemic accumulation. | PTPN2 Inhibitor K-38[5] |

| Hepatotoxicity Risk (ALT/AST) | Moderate to High (at >300 mg/kg) | CYP450-mediated bioactivation of the thiophene ring depletes hepatic GSH. | General Thiophene SAR |

| hERG Cardiotoxicity (IC50) | > 40 µM | The absence of a highly basic amine in the scaffold prevents potent hERG potassium channel blockade. | MmpL3 Inhibitors[3] |

| Microsomal Stability (T1/2) | < 30 minutes (Rapid Clearance) | The compound contains multiple metabolic soft spots (thiophene oxidation, propionyl reduction). | Pyrrole-2-carboxamide derivatives[3] |

Conclusion & Lead Optimization Strategies

While 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide presents a versatile scaffold for target engagement, its in vivo toxicity profile is fundamentally limited by the metabolic instability of the 2-thienylmethyl group.

Strategic Recommendations for the Medicinal Chemistry Team: To improve the in vivo safety profile and mitigate hepatotoxicity, bioisosteric replacement of the thiophene ring is highly recommended. Substituting the thiophene with a phenyl ring containing electron-withdrawing groups (e.g., fluorophenyl or pyridyl moieties) has been shown to drastically improve microsomal stability and reduce cytotoxicity while maintaining target potency in analogous pyrrole-2-carboxamide systems[3].

References

- 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 Source: PubChem URL

- Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL

- 4-Acyl Pyrrole Capped HDAC Inhibitors: A New Scaffold for Hybrid Inhibitors of BET Proteins and Histone Deacetylases as Antileukemia Drug Leads Source: Journal of Medicinal Chemistry - ACS Publications URL

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: Journal of Medicinal Chemistry - ACS Publications URL

- Targeting Protein Tyrosine Phosphatase Nonreceptor Type 2 with a Novel Inhibitor for the Treatment of Melanoma Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

metabolite identification of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

An In-Depth Technical Guide to the Metabolite Identification of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

Abstract

The robust characterization of metabolic pathways is a cornerstone of modern drug development and chemical safety assessment. This guide provides a comprehensive, technically-grounded framework for the , a compound featuring a pyrrole-2-carboxamide core, a propionyl substituent, and a thiophene moiety. For researchers, scientists, and drug development professionals, this document outlines the predictable metabolic fate of this molecule based on established biotransformation principles for its constituent chemical motifs. Furthermore, it details the state-of-the-art analytical workflows required to elucidate its metabolic profile, with a focus on in vitro and in vivo methodologies coupled with advanced mass spectrometry techniques. The protocols and insights herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the pursuit of comprehensive metabolite profiling.

Introduction: The Imperative of Metabolite Identification

The journey of a xenobiotic compound, such as 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, through a biological system is a complex process of absorption, distribution, metabolism, and excretion (ADME). Metabolism, in particular, is a critical determinant of a compound's efficacy, safety, and pharmacokinetic profile. The enzymatic transformation of a parent drug into its metabolites can lead to:

-

Pharmacological Activation or Inactivation: Metabolites may possess greater, lesser, or a different pharmacological activity compared to the parent compound.

-

Toxicity: The bioactivation of a seemingly benign parent compound into reactive, toxic metabolites is a significant safety concern in drug development.[1][2][3]

-

Pharmacokinetic Variability: The rate and extent of metabolism can vary significantly between individuals, influencing drug exposure and response.

Given the structural features of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, a proactive and thorough investigation of its metabolic fate is essential. This guide will provide the foundational knowledge and practical methodologies to achieve this.

Predicted Metabolic Pathways: A Mechanistic Perspective

The metabolic fate of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can be predicted by dissecting its structure into key functional moieties and considering their known biotransformations, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5][6]

The Pyrrole-2-Carboxamide Core

The pyrrole ring is susceptible to oxidative metabolism.[7] Key predicted transformations include:

-

Hydroxylation: Cytochrome P450 enzymes can catalyze the hydroxylation of the pyrrole ring, typically at the carbons adjacent to the nitrogen.[7]

-

Epoxidation and Ring Opening: The formation of an epoxide intermediate can lead to the opening of the pyrrole ring, generating reactive species.[7]

-

N-Dealkylation: While less common for the pyrrole nitrogen itself, enzymatic cleavage of the N-thienylmethyl bond is a possibility.

The Thiophene Moiety: A Structural Alert

The thiophene ring is a well-documented "structural alert," signifying a potential for metabolic activation to reactive species.[1][2][3] The primary metabolic pathways for thiophene-containing compounds are cytochrome P450-dependent and include:

-

S-Oxidation: Oxidation of the sulfur atom to form a thiophene-S-oxide, a reactive metabolite.[1][2][8]

-

Epoxidation: Formation of a thiophene epoxide, another highly reactive electrophilic metabolite.[1][2][8] These reactive intermediates can covalently bind to macromolecules, potentially leading to toxicity.[1][2][3]

The Propionyl Group

The propionyl substituent offers additional sites for metabolism:

-

Reduction: The ketone can be reduced to a secondary alcohol.

-

Oxidation: The ethyl side chain can be hydroxylated.

The N-(2-thienylmethyl) Linkage

-

Hydroxylation: The methylene bridge is a potential site for benzylic-like hydroxylation.

-

Amide Hydrolysis: The carboxamide bond may be susceptible to hydrolysis by amidases, cleaving the molecule into a pyrrole carboxylic acid and 2-thienylmethanamine.

The following diagram illustrates the potential metabolic pathways:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to Target Identification for 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

Abstract

The identification of a small molecule's biological target is a critical step in the drug discovery and development process. It provides a mechanistic understanding of the compound's efficacy and potential toxicity, enabling rational optimization and the development of biomarkers. This guide outlines a comprehensive and integrated strategy for the target deconvolution of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, a novel compound with an as-yet-unknown mechanism of action. We will explore a multi-pronged approach that leverages both computational and experimental methodologies to generate and validate target hypotheses, ultimately elucidating the molecular basis of this compound's activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Introduction: The Enigma of a Novel Pyrrole-2-Carboxamide

4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic molecule featuring the pyrrole-2-carboxamide scaffold. This chemical moiety is a well-established pharmacophore present in numerous bioactive compounds with a wide array of therapeutic applications, including antibacterial, antifungal, and anticancer agents[1][2][3][4]. The diverse biological activities of pyrrole-2-carboxamide derivatives underscore the potential of novel analogues like the one . However, without an identified biological target, the therapeutic potential of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide remains a "black box," hindering its progression in the drug discovery pipeline[5].

This guide provides a systematic and robust workflow for the target identification and deconvolution of this novel compound. Our approach is rooted in the principles of modern chemical biology, combining predictive in silico methods with rigorous experimental validation to navigate the complexities of target discovery[6][7][8][9][10][11].

Phase 1: In Silico Target Prediction - Generating the Hypothesis

The initial step in our target identification journey is to generate a list of plausible protein targets using computational methods. These in silico approaches are cost-effective and time-efficient, leveraging existing biological and chemical data to make informed predictions[12][13][14][15].

Ligand-Based Approaches: Guilt by Association

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities. By comparing our query compound to extensive databases of known drug-target interactions, we can infer potential targets.

-

2D and 3D Similarity Searching: We will utilize algorithms to screen databases like ChEMBL, DrugBank, and BindingDB for compounds with high structural similarity to 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide. The known targets of these similar compounds will be considered as primary candidates.

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) responsible for a molecule's biological activity. We will build a pharmacophore model based on our compound and use it to screen for other molecules with similar pharmacophoric features and their associated targets.

Structure-Based Approaches: Docking into the Proteome

Structure-based methods require the three-dimensional structure of potential protein targets. With the advent of high-quality predicted protein structures from resources like AlphaFold, the scope of these methods has expanded significantly.

-

Reverse Docking (Panel Docking): Instead of docking a library of compounds to a single target, we will dock our single compound against a large panel of protein structures with known or predicted binding sites[12][16]. The docking scores will help prioritize proteins that are most likely to bind our molecule. Services like TarFisDock and online platforms can be utilized for this purpose[12].

The output of this in silico phase will be a prioritized list of putative targets. It is crucial to approach this list with a degree of skepticism and to use it as a guide for designing focused experimental validation studies.

Phase 2: Experimental Target Validation - From Hypothesis to Confirmation

With a list of potential targets in hand, we move to the laboratory to experimentally validate these predictions and to discover other, unanticipated targets. We will employ a tiered approach, starting with methods that can rapidly screen for direct binding and then progressing to more in-depth cellular and biochemical assays.

Tier 1: Primary Validation of Direct Binding

The initial experimental goal is to confirm a direct physical interaction between 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide and the predicted target proteins.

CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with either 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide (at various concentrations) or a vehicle control for a specified time.

-

Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

-

Heating Gradient: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.

-

Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

DARTS is another method that relies on ligand-induced protein stabilization, but in this case, the readout is resistance to proteolysis[5][17].

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Protein Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.

-

Compound Incubation: Incubate the lysate with either 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide or a vehicle control.

-

Limited Proteolysis: Add a protease (e.g., thermolysin) to the lysates and incubate for a short period to allow for limited digestion.

-

Quenching and Denaturation: Stop the proteolysis reaction and denature the proteins.

-

Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by Western blotting for the specific putative target. A decrease in the degradation of a protein in the presence of the compound suggests it is a direct target.

Tier 2: Unbiased Target Identification

While the above methods are excellent for validating predicted targets, they are biased towards our initial hypotheses. To identify novel or unexpected targets, we will employ affinity-based chemical proteomics.

This classical and powerful technique involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a complex protein mixture[6][17][18].

Experimental Workflow: Affinity Chromatography

Caption: Workflow for affinity chromatography-based target identification.

Data Presentation: Putative Target List from Affinity Chromatography

| Protein ID | Gene Name | Fold Enrichment (Compound vs. Control) | p-value |

| P12345 | GENE1 | 5.2 | 0.001 |

| Q67890 | GENE2 | 4.8 | 0.003 |

| ... | ... | ... | ... |

Tier 3: Secondary Validation and Mechanism of Action Studies

Once high-confidence candidate targets have been identified and validated for direct binding, the next step is to confirm their functional relevance to the compound's observed phenotype.

-

Enzymatic Assays: If the identified target is an enzyme, its activity should be measured in the presence and absence of 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide to determine if the compound acts as an inhibitor or an activator.

-

Target Knockdown/Knockout: Using techniques like RNA interference (siRNA) or CRISPR-Cas9, the expression of the target protein can be reduced or eliminated. If the cellular phenotype induced by the compound is rescued or phenocopied by target knockdown/knockout, it provides strong evidence for a functional link.

-

Pathway Analysis: Once a target is confirmed, its known signaling pathways should be investigated. This can involve measuring the levels of downstream signaling molecules or using reporter gene assays to assess pathway activation or inhibition.

Illustrative Signaling Pathway Analysis

Caption: Hypothetical signaling pathway impacted by the compound.

Conclusion: An Integrated Approach to Target Deconvolution

The target identification of a novel compound like 4-propionyl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a challenging but essential endeavor. The strategy outlined in this guide, which combines in silico prediction with a tiered experimental validation workflow, provides a robust framework for success. By systematically generating and testing hypotheses, we can move from a compound with an unknown mechanism of action to a well-characterized molecule with a defined biological target. This knowledge is paramount for its future development as a potential therapeutic agent. The journey of target deconvolution is iterative, and the insights gained at each step will inform the next, ultimately leading to a comprehensive understanding of the compound's biological activity.

References

-

Lee, J. W., & Kim, H. J. (2016). Target identification for biologically active small molecules using chemical biology approaches. Applied Biological Chemistry, 59(5), 649-659. [Link]

-